molecular formula C9H13ClO3 B139570 Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate CAS No. 147201-81-8

Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate

Cat. No. B139570
CAS RN: 147201-81-8
M. Wt: 204.65 g/mol
InChI Key: OIJFGMIBHPAXAF-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate, also known as MCC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MCC is a chiral molecule, meaning that it has two mirror-image forms, and the (1S,2R) enantiomer is the active form. MCC is an ester derivative of cyclohexane-1-carboxylic acid and is commonly used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate has been shown to inhibit the activity of various enzymes involved in the biosynthesis of cholesterol. Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate has also been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate in lab experiments is its high purity, which ensures accurate and reproducible results. Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate is also relatively easy to synthesize and is readily available from commercial suppliers. However, one limitation of using Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate is its relatively high cost compared to other reagents.

Future Directions

There are several potential future directions for research on Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate. One area of interest is the development of Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate-based drugs for the treatment of Alzheimer's disease. Another area of interest is the investigation of Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate's potential as an anticancer agent, particularly in combination with other chemotherapeutic drugs. Additionally, further research is needed to fully understand the mechanism of action of Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate and its effects on various biochemical pathways.

Synthesis Methods

The synthesis of Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate involves the reaction of cyclohexane-1-carboxylic acid with thionyl chloride, followed by the addition of methyl alcohol and triethylamine. The reaction yields Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate as a white solid with a purity of over 99%.

Scientific Research Applications

Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antimicrobial activities. Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate has also been investigated as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are associated with the disease.

properties

CAS RN

147201-81-8

Product Name

Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate

Molecular Formula

C9H13ClO3

Molecular Weight

204.65 g/mol

IUPAC Name

methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate

InChI

InChI=1S/C9H13ClO3/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h6-7H,2-5H2,1H3/t6-,7+/m1/s1

InChI Key

OIJFGMIBHPAXAF-RQJHMYQMSA-N

Isomeric SMILES

COC(=O)[C@H]1CCCC[C@H]1C(=O)Cl

SMILES

COC(=O)C1CCCCC1C(=O)Cl

Canonical SMILES

COC(=O)C1CCCCC1C(=O)Cl

synonyms

Cyclohexanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1S-cis)- (9CI)

Origin of Product

United States

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